Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold
An In-depth Technical Guide to the Chemical Properties of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
Within the landscape of heterocyclic chemistry, the 1,8-naphthyridine scaffold has emerged as a "privileged scaffold," a designation reserved for molecular frameworks that can bind to a wide range of biological targets.[1] This bicyclic aromatic compound, a bioisostere of quinoline, is the foundational structure for numerous molecules demonstrating a vast spectrum of biological activities.[1] The versatility in its synthesis and reactivity has made it a focal point for researchers in medicinal chemistry and drug discovery.[2] Derivatives of 1,8-naphthyridine have shown significant promise and are being investigated for their potent anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3][4]
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine represents a crucial intermediate in the synthesis of more complex molecular entities. Its structure contains two key points of reactivity: a secondary amine within the saturated ring and a strategically placed chlorine atom on the aromatic ring. This dual functionality allows for sequential and controlled derivatization, making it an invaluable building block for creating diverse chemical libraries aimed at discovering novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. The key physicochemical data for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1303588-27-3 | [5][6] |
| Molecular Formula | C₈H₉ClN₂ | [5][6] |
| Molecular Weight | 168.62 g/mol | [6] |
| Boiling Point | 372.8 ± 34.0 °C at 760 mmHg | [5] |
| Purity (Typical) | ≥97% | [6] |
| Synonyms | 7-Chloro-1,2,3,4-tetrahydro-[2][7]naphthyridine | [5][6] |
Synthesis and Purification Methodologies
The synthesis of the 1,8-naphthyridine core is most commonly achieved via the Friedländer annulation, a robust and high-yielding condensation reaction between a 2-aminopyridine derivative and a compound containing an α-methylene carbonyl group.[1][8] To obtain the tetrahydro- derivative, a subsequent reduction of the pyridine ring that does not bear the amino group is required. This is typically accomplished through catalytic hydrogenation.
The introduction of the chloro-substituent can be achieved either by starting with a pre-chlorinated pyridine precursor or by chlorination of the naphthyridine ring system at a later stage.
Conceptual Experimental Protocol: Synthesis via Hydrogenation
This protocol outlines a representative, multi-step synthesis, which is a common approach for generating such scaffolds. The causality behind these steps is to first build the core heterocyclic system and then perform the selective reduction.
Step 1: Friedländer Annulation to form 7-Chloro-1,8-naphthyridine
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Rationale: To construct the bicyclic aromatic core.
-
Procedure:
-
To a solution of 2-amino-3-formyl-6-chloropyridine (1.0 eq) in ethanol, add an α-methylene ketone such as acetone (1.5 eq).
-
Add a catalytic amount of a base, such as potassium hydroxide or an ionic liquid, to facilitate the condensation.[8]
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent like ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-Chloro-1,8-naphthyridine.
-
Step 2: Selective Catalytic Hydrogenation
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Rationale: To selectively reduce one of the pyridine rings to yield the tetrahydro- derivative. Asymmetric hydrogenation methods have also been developed for related structures.[9]
-
Procedure:
-
Dissolve the crude 7-Chloro-1,8-naphthyridine from the previous step in a suitable solvent such as methanol or ethanol.
-
Transfer the solution to a high-pressure hydrogenation vessel.
-
Add a hydrogenation catalyst, typically 5-10 mol% of Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).
-
Seal the vessel and purge with hydrogen gas before pressurizing to 50-100 psi.
-
Heat the reaction to 50-60 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Step 3: Purification
-
Rationale: To isolate the final product in high purity.
-
Procedure:
-
Purify the resulting crude residue by silica gel column chromatography.[8]
-
Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine as the final product.
-
Caption: General synthetic workflow for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.
Spectral Analysis and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity, structure, and purity of the synthesized compound. While full spectra are proprietary to chemical suppliers, the expected characteristics can be inferred from the structure and data on analogous compounds.[10]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the chlorinated pyridine ring.[11][12]- N-H Proton: A broad singlet corresponding to the secondary amine proton in the tetrahydro ring.- Aliphatic Protons: A series of complex multiplets in the upfield region (typically δ 1.5-4.0 ppm) corresponding to the three sets of CH₂ groups in the saturated ring.[13] |
| ¹³C NMR | - Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm) for the six carbons of the aromatic ring.[11][14]- Aliphatic Carbons: Three distinct signals in the upfield region (δ 20-50 ppm) corresponding to the CH₂ carbons of the saturated ring.[11] |
| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent molecular ion peak at m/z ≈ 168. - Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 170 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
| Infrared (IR) | - N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Bands just below 3000 cm⁻¹.- C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |
Chemical Reactivity and Derivatization Potential
The synthetic utility of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine stems from its two distinct reactive sites, which can be functionalized selectively.
-
N1-Amine of the Tetrahydro Ring: The secondary amine is nucleophilic and readily participates in a variety of reactions:
-
N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides under basic conditions to introduce substituents.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Phosphorylation: Deprotonation followed by quenching with an electrophile like diethyl chlorophosphate can form phosphoramidates, a key step in building more complex molecules like arginine mimetics.[7]
-
-
C7-Chloro Group of the Pyridine Ring: The chlorine atom is a good leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This is arguably the most powerful feature for diversification.
-
Amination: Displacement by primary or secondary amines to introduce diverse amino side chains. This is a cornerstone of medicinal chemistry for tuning solubility, basicity, and receptor interactions.
-
Alkoxylation/Thiolation: Reaction with alkoxides or thiolates to form ethers or thioethers, respectively.
-
Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.
-
Caption: Logical progression from a core building block to a drug candidate.
Conclusion
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a synthetically versatile and strategically important molecule in modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and dual-functional reactivity make it an ideal starting point for the development of novel therapeutics. A thorough understanding of its chemical behavior, as outlined in this guide, empowers researchers and drug development professionals to fully exploit its potential in the ongoing quest for new and more effective medicines.
References
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Google Scholar.
- Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Deriv
-
7-Chloro-1,2,3,4-tetrahydro-n[2][7]aphthyridine | Chemsrc. Chemsrc.
- Discovery and History of 1,8-Naphthyridine Compounds. Benchchem.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
- Design, Synthesis, and Anti-mycobacterial Evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. LabSolutions.
- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry.
-
7-Chloro-1,2,3,4-tetrahydro-n[2][7]aphthyridine(1303588-27-3) 1H NMR. ChemicalBook.
- Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives | Request PDF.
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Ossila.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
- 1,8-Naphthyridine. Wikipedia.
- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
-
ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[2][7]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b].[2][7] Revue Roumaine de Chimie.
- 1,8-Naphthyridine, 2-benzylamino-7-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 1,8-Naphthyridine(254-60-4) 1H NMR spectrum. ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:1303588-27-3 | 7-Chloro-1,2,3,4-tetrahydro-[1,8]naphthyridine | Chemsrc [chemsrc.com]
- 6. labsolu.ca [labsolu.ca]
- 7. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-Chloro-1,2,3,4-tetrahydro-[1,8]naphthyridine(1303588-27-3) 1H NMR spectrum [chemicalbook.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. spectrabase.com [spectrabase.com]
